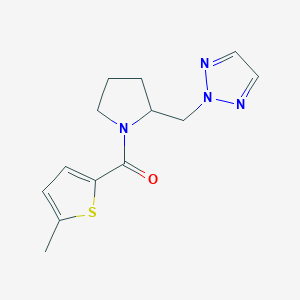
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with a triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.
Mode of Action
Compounds with a similar structure have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.
Biochemical Pathways
Similar compounds have been found to affect various pathways, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have unique ADME properties that impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also have significant molecular and cellular effects.
Action Environment
Similar compounds have been found to be stable under various conditions , suggesting that this compound may also be influenced by environmental factors.
Biologische Aktivität
The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule that integrates a triazole ring, a pyrrolidine moiety, and a thiophene group. This unique structural combination suggests a diverse range of potential biological activities, which are explored in this article.
Structural Overview
The molecular structure of the compound can be represented as follows:
Key Features:
- Triazole Ring: Known for its stability and various biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine Moiety: Often associated with neuroactive compounds and potential therapeutic applications in central nervous system disorders.
- Thiophene Group: Contributes to the compound's electronic properties and may enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various bacteria and fungi. A study found that 1,2,3-triazole-containing compounds are effective against resistant strains of bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interact with multiple biological targets involved in cancer progression. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways .
Cholinesterase Inhibition
The compound may also exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The triazole ring has been linked to anti-ChE activity, suggesting that this compound could help enhance cognitive functions by increasing acetylcholine levels in the brain .
Case Studies
- Antimicrobial Efficacy: A series of experiments demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
- Anticancer Activity: In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives exhibited IC50 values below 10 µM, indicating potent anticancer effects through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,3-Triazole Derivative | Triazole ring | Antimicrobial, Anticancer |
| Pyrrolidine Derivative | Pyrrolidine ring | CNS effects |
| Thiophene Derivative | Thiophene structure | Antifungal |
The unique combination of these structural features in this compound potentially enhances its bioactivity compared to other compounds lacking one or more of these features.
Eigenschaften
IUPAC Name |
(5-methylthiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-4-5-12(19-10)13(18)16-8-2-3-11(16)9-17-14-6-7-15-17/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEACLTGCXBQARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














